Potency Comparison: Ro 26-4550 Occupies a Distinct Low-Micromolar Potency Tier Between Peptidic and Optimized Nonpeptidic Inhibitors
Ro 26-4550 trifluoroacetate inhibits the IL-2/IL-2Rα interaction with an IC50 of 3 μM, positioning it as a moderately potent, first-generation small-molecule inhibitor [1]. In direct comparison, it is >75-fold more potent than the peptidic antagonist Apa-IL-2 (IC50 = 230 ± 90 μM) [2], yet approximately 43-fold less potent than the high-affinity, second-generation inhibitor SP4206 (Kd = 70 nM) [3]. This places Ro 26-4550 in a unique potency bracket—sufficient for robust in vitro and ex vivo functional studies but not at the nanomolar range that may be required for certain high-stringency applications.
| Evidence Dimension | Inhibition of IL-2/IL-2Rα Binding |
|---|---|
| Target Compound Data | IC50 = 3 μM |
| Comparator Or Baseline | Apa-IL-2 (IC50 = 230 ± 90 μM); SP4206 (Kd = 70 nM) |
| Quantified Difference | >75-fold more potent than Apa-IL-2; ~43-fold less potent than SP4206 |
| Conditions | Scintillation proximity assay (SPA) for Ro 26-4550 and Apa-IL-2; fluorescence polarization for SP4206 |
Why This Matters
This potency tier informs experimental design; Ro 26-4550 provides a balanced window for studying IL-2 antagonism without the extreme potency of SP4206 that may necessitate more stringent controls or the very weak activity of Apa-IL-2 that limits its utility.
- [1] Tilley JW, et al. Identification of a small molecule inhibitor of the IL-2/IL-2Rα interaction. J Am Chem Soc. 1997;119(32):7589-7590. View Source
- [2] Emerson SD, et al. NMR characterization of interleukin-2 in complexes with the IL-2Rα receptor component, and with low molecular weight compounds that inhibit the IL-2/IL-Rα interaction. Protein Sci. 2003;12(4):811-822. View Source
- [3] Thanos CD, et al. Hot-spot mimicry of a cytokine receptor by a small molecule. Proc Natl Acad Sci USA. 2006;103(42):15422-15427. View Source
